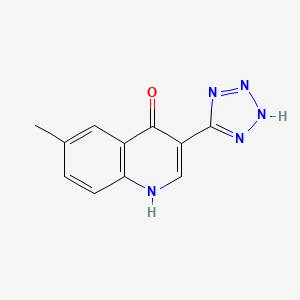
3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-6-methylquinolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- is a heterocyclic compound that features a quinolinone core with a methyl group at the 6-position and a tetrazole ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the quinolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinolinone and tetrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the quinolinone or tetrazole rings .
Scientific Research Applications
4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-(1H-tetrazol-5-yl)-4H-chromen-4-one: Similar in structure but with a chromenone core instead of quinolinone.
1H-Tetrazole-5-acetic acid: Contains a tetrazole ring but differs in the core structure and functional groups.
Uniqueness
4(1H)-Quinolinone, 6-methyl-3-(2H-tetrazol-5-yl)- is unique due to its combination of a quinolinone core with a tetrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61338-57-6 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-methyl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9N5O/c1-6-2-3-9-7(4-6)10(17)8(5-12-9)11-13-15-16-14-11/h2-5H,1H3,(H,12,17)(H,13,14,15,16) |
InChI Key |
MXKNYDWNKDXHDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















